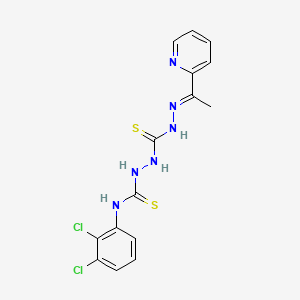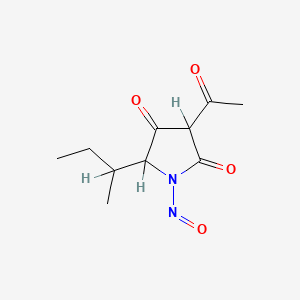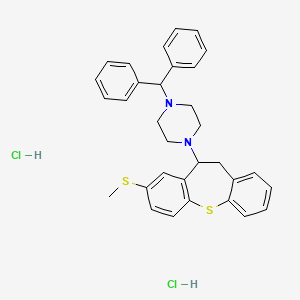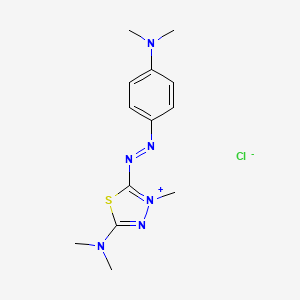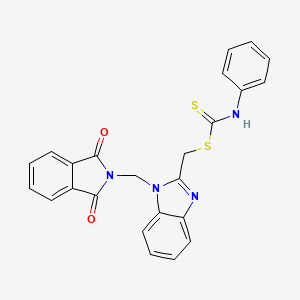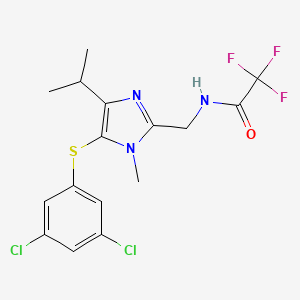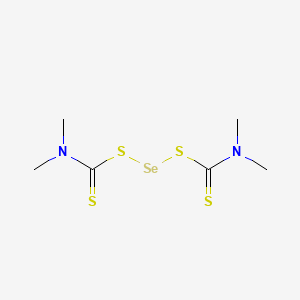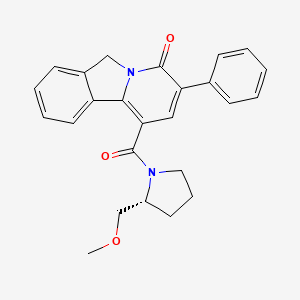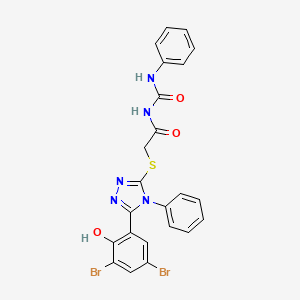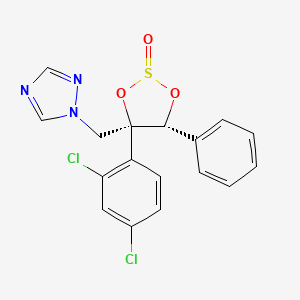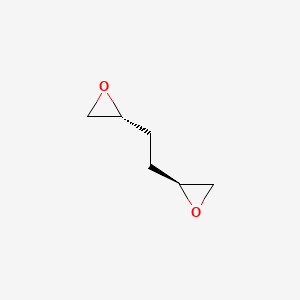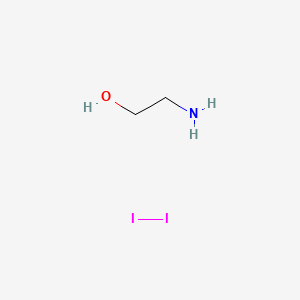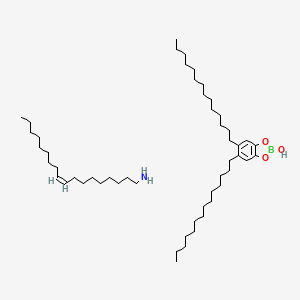
Einecs 286-545-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Einecs 286-545-7 involves the reaction of octadec-9-enylamine with 2-hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole in a 1:1 molar ratio. The reaction conditions typically include a controlled temperature environment and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Einecs 286-545-7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates.
Scientific Research Applications
Einecs 286-545-7 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Einecs 286-545-7 involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, inhibiting their function and thereby exerting its biological effects .
Comparison with Similar Compounds
Einecs 286-545-7 can be compared with similar compounds such as:
Octadecylamine: Similar in structure but lacks the benzodioxaborole moiety.
2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole: Similar in structure but lacks the octadec-9-enylamine moiety. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.
Properties
CAS No. |
85252-28-4 |
|---|---|
Molecular Formula |
C52H98BNO3 |
Molecular Weight |
796.2 g/mol |
IUPAC Name |
2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C34H61BO3.C18H37N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h29-30,36H,3-28H2,1-2H3;9-10H,2-8,11-19H2,1H3/b;10-9- |
InChI Key |
OGYZXBZFYILFAN-SVMKZPJVSA-N |
Isomeric SMILES |
B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O.CCCCCCCC/C=C\CCCCCCCCN |
Canonical SMILES |
B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O.CCCCCCCCC=CCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


